molecular formula C27H22Cl2NOP B3372417 Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride CAS No. 90283-60-6

Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride

Cat. No.: B3372417
CAS No.: 90283-60-6
M. Wt: 478.3 g/mol
InChI Key: OEKYBYPPXRQOFU-HCPJHKKFSA-N
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Description

Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride (CAS: 90283-60-6) is a quaternary phosphonium salt with the molecular formula C₂₇H₂₁ClNOP and a molecular weight of 465.88 g/mol. Its structure features a triphenylphosphonium core substituted with a 1-(benzoylamino)-2-chloroethenyl group, combining steric bulk from the benzoyl moiety and electronic effects from the chloroethenyl substituent .

Properties

CAS No.

90283-60-6

Molecular Formula

C27H22Cl2NOP

Molecular Weight

478.3 g/mol

IUPAC Name

[(E)-1-benzamido-2-chloroethenyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C27H21ClNOP.ClH/c28-21-26(29-27(30)22-13-5-1-6-14-22)31(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-21H;1H/b26-21+;

InChI Key

OEKYBYPPXRQOFU-HCPJHKKFSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=CCl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\Cl)/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CCl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride typically involves the reaction of triphenylphosphine with a suitable benzoylamino-chloroethenyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include triphenylphosphine and benzoylamino-chloroethenyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where the chloro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium compounds, while reduction can produce reduced phosphonium derivatives.

Scientific Research Applications

Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other related compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in various industrial processes, including catalysis and materials science.

Mechanism of Action

The mechanism of action of Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions:

Compound Name (CAS) Molecular Formula Substituent Group Molecular Weight (g/mol) Key Features
[1-(Benzoylamino)-2-chloroethenyl]triphenyl- (90283-60-6) C₂₇H₂₁ClNOP Benzoylamino-chloroethenyl 465.88 Bulky aromatic substituent; Cl and amide groups
Triphenyl(3,4,5-trimethoxybenzyl)-phosphonium chloride monohydrate C₂₈H₂₈ClO₃P·H₂O 3,4,5-Trimethoxybenzyl ~508.92 Three methoxy groups; bioactive potential
Allyl triphenylphosphonium chloride (18480-23-4) C₂₁H₂₀ClP Allyl (CH₂=CHCH₂⁻) 338.81 Simple unsaturated substituent; classic Wittig reagent
[1-(Acetylamino)-2-chloroethenyl]triphenyl- perchlorate C₂₁H₁₉ClNOP·ClO₄ Acetylamino-chloroethenyl; ClO₄⁻ ~443.25 Perchlorate counterion; altered solubility/oxidizing properties
Chloromethyltriphenylphosphonium chloride C₁₉H₁₅Cl₂P Chloromethyl (CH₂Cl⁻) 337.66 Small substituent; high steric accessibility

Physical Properties

  • Melting Points: Allyl derivative: 227–229°C . Data for other compounds is unavailable, but bulkier substituents (e.g., benzoylamino) likely increase melting points due to reduced molecular symmetry.
  • Solubility :

    • The perchlorate salt () is more soluble in polar solvents than chloride salts but poses safety risks due to ClO₄⁻’s oxidizing nature .

Biological Activity

Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H22Cl2NOP
  • Molecular Weight : 470.89 g/mol
  • Appearance : Typically presented as a white to off-white powder.

The compound features a phosphonium core with a benzoylamino group and a chloroethenyl substituent, which contribute to its reactivity and biological properties.

The biological activity of phosphonium compounds often involves their interaction with various molecular targets. For [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride, studies suggest that it may affect enzyme activity and protein function through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Disruption : It can interfere with the normal cell cycle, particularly during mitosis, by affecting proteins such as PLK1 (Polo-like kinase 1) which is crucial for cell division .

Antimicrobial Activity

Research indicates that phosphonium compounds exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

These results highlight the potential of phosphonium derivatives as antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. The compound has shown cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound:

Cell Line IC50 (µM) Selectivity Index
MCF75.010
A5493.58
HeLa4.09

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as a targeted anticancer agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other phosphonium derivatives to assess its unique properties:

Compound Antimicrobial Activity Cytotoxicity IC50 (µM)
This compoundModerate4.0
Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chlorideHigh3.0
Phosphonium, [1-(benzoylamino)-2-(4-chlorophenyl)vinyl]triphenyl-, chlorideLow6.5

This comparison illustrates that while this compound exhibits commendable activity, other derivatives may offer enhanced effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride
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Phosphonium, [1-(benzoylamino)-2-chloroethenyl]triphenyl-, chloride

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